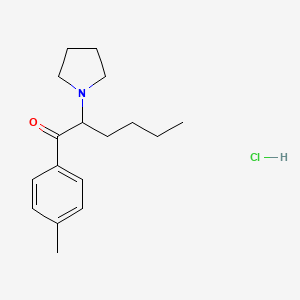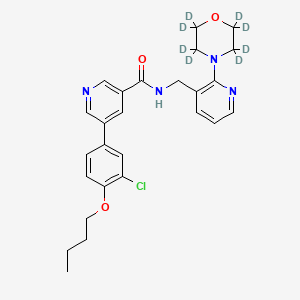
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.
Addition of the Tert-butyl Group: The tert-butyl group is added through a carbamate formation reaction, where tert-butyl chloroformate reacts with the amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl (3S,4R)-4-(2-chlorophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a chloro group instead of a methoxy group.
Tert-butyl (3S,4R)-4-(2-nitrophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it valuable for various applications.
Propriétés
Numéro CAS |
154205-97-7 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19) |
Clé InChI |
AZGMOUYTWMSTRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Synonymes |
TERT-BUTYL (3S,4R)-4-(2-METHOXYPHENYL)PYRROLIDIN-3-YLCARBAMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)



![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)




